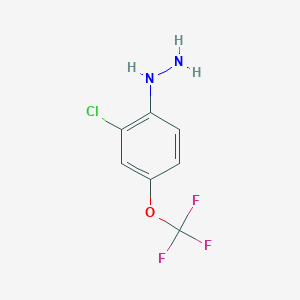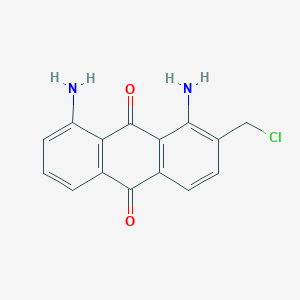![molecular formula C28H40B3F12P2RhS B13144535 2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)
2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate is a complex organometallic compound. It is known for its application in catalysis, particularly in asymmetric hydrogenation reactions. The presence of rhodium, a transition metal, in its structure makes it a valuable catalyst in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate involves several steps:
Formation of the Phospholane Ligands: The phospholane ligands are synthesized through a series of reactions involving the appropriate phosphine precursors.
Complexation with Rhodium: The phospholane ligands are then complexed with rhodium, typically using rhodium chloride as the starting material.
Addition of Tetrafluoroborate: The final step involves the addition of tetrafluoroborate to form the complete complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale synthesis of the phospholane ligands.
Rhodium Complexation: Industrial reactors are used to complex the ligands with rhodium.
Purification and Crystallization: The final product is purified and crystallized to ensure high purity and yield.
化学反応の分析
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: The rhodium center can undergo oxidation reactions, often leading to the formation of higher oxidation state complexes.
Reduction: It can also participate in reduction reactions, particularly in catalytic cycles.
Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas is often used in reduction reactions, especially in hydrogenation processes.
Substitution: Various phosphine ligands can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in hydrogenation reactions, the major products are typically reduced organic compounds.
科学的研究の応用
Chemistry
Catalysis: The compound is widely used as a catalyst in asymmetric hydrogenation reactions, which are crucial in the synthesis of chiral molecules.
Organic Synthesis: It is employed in various organic synthesis reactions to improve yield and selectivity.
Biology
Enzyme Mimicry: The compound is studied for its potential to mimic the activity of natural enzymes in biological systems.
Medicine
Drug Synthesis: It is used in the synthesis of pharmaceutical compounds, particularly those requiring chiral purity.
Industry
Fine Chemicals: The compound is used in the production of fine chemicals and specialty chemicals.
Polymerization: It is also employed in polymerization reactions to produce high-performance polymers.
作用機序
The mechanism by which 2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate exerts its effects involves the coordination of the rhodium center with the substrate. The phospholane ligands provide a chiral environment, which is crucial for asymmetric catalysis. The rhodium center facilitates the activation of hydrogen and its subsequent transfer to the substrate, leading to the desired product.
類似化合物との比較
Similar Compounds
- 2,3-bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- 2,3-bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide
Uniqueness
The uniqueness of 2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate lies in its specific ligand structure, which provides a highly chiral environment. This makes it particularly effective in asymmetric hydrogenation reactions compared to other similar compounds .
特性
分子式 |
C28H40B3F12P2RhS |
|---|---|
分子量 |
834.0 g/mol |
IUPAC名 |
2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium(3+);tritetrafluoroborate |
InChI |
InChI=1S/C20H28P2S.C8H12.3BF4.Rh/c1-13-9-10-14(2)21(13)19-17-7-5-6-8-18(17)23-20(19)22-15(3)11-12-16(22)4;1-2-4-6-8-7-5-3-1;3*2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;;;/q;;3*-1;+3/b;2-1-,8-7-;;;;/t13-,14-,15-,16-;;;;;/m1...../s1 |
InChIキー |
KOFSAQMFYMWRDE-CGBDERNESA-N |
異性体SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=C(SC3=CC=CC=C23)P4[C@@H](CC[C@H]4C)C.C1/C=C\CC/C=C\C1.[Rh+3] |
正規SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1CCC(P1C2=C(SC3=CC=CC=C32)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 7-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B13144457.png)

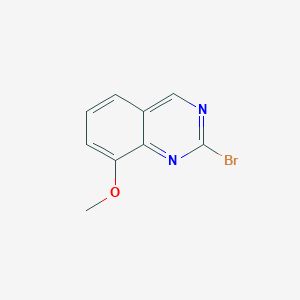

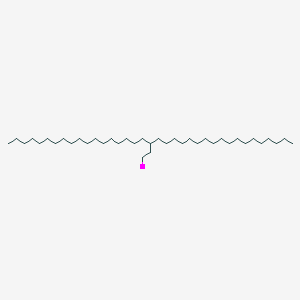


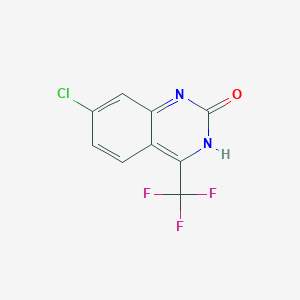

![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
